

# AKTide-2T: A Comprehensive Technical Guide for Laboratory Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AKTide-2T

Cat. No.: B561564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**AKTide-2T** is a synthetic peptide that serves as a highly specific and efficient substrate for the Serine/Threonine kinase Akt, also known as Protein Kinase B (PKB). Its design mimics the optimal phosphorylation sequence recognized by Akt.[1][2] This peptide is an indispensable tool in laboratory research for the in vitro characterization of Akt activity and for the screening of potential Akt inhibitors. This guide provides an in-depth overview of **AKTide-2T**, its biochemical properties, and detailed protocols for its use in kinase assays.

## Introduction to AKTide-2T

**AKTide-2T** is a 14-amino acid peptide with the sequence Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala (ARKRERTYSFGHHA).[3] It was identified through peptide library screening as an optimal substrate for Akt/PKB.[1] The peptide contains a consensus sequence for Akt phosphorylation, with the serine residue being the specific site of phosphorylation.[4] In addition to being a substrate, **AKTide-2T** also acts as a competitive inhibitor of Akt, for instance, by inhibiting the phosphorylation of other substrates like histone H2B.[1][3][4]

The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is frequently observed in various diseases, including cancer and metabolic disorders, making Akt

a significant target for drug development.[6][7] Tools like **AKTide-2T** are therefore crucial for dissecting the intricacies of Akt signaling and for the discovery of novel therapeutic agents.

## Biochemical Properties and Kinetic Data

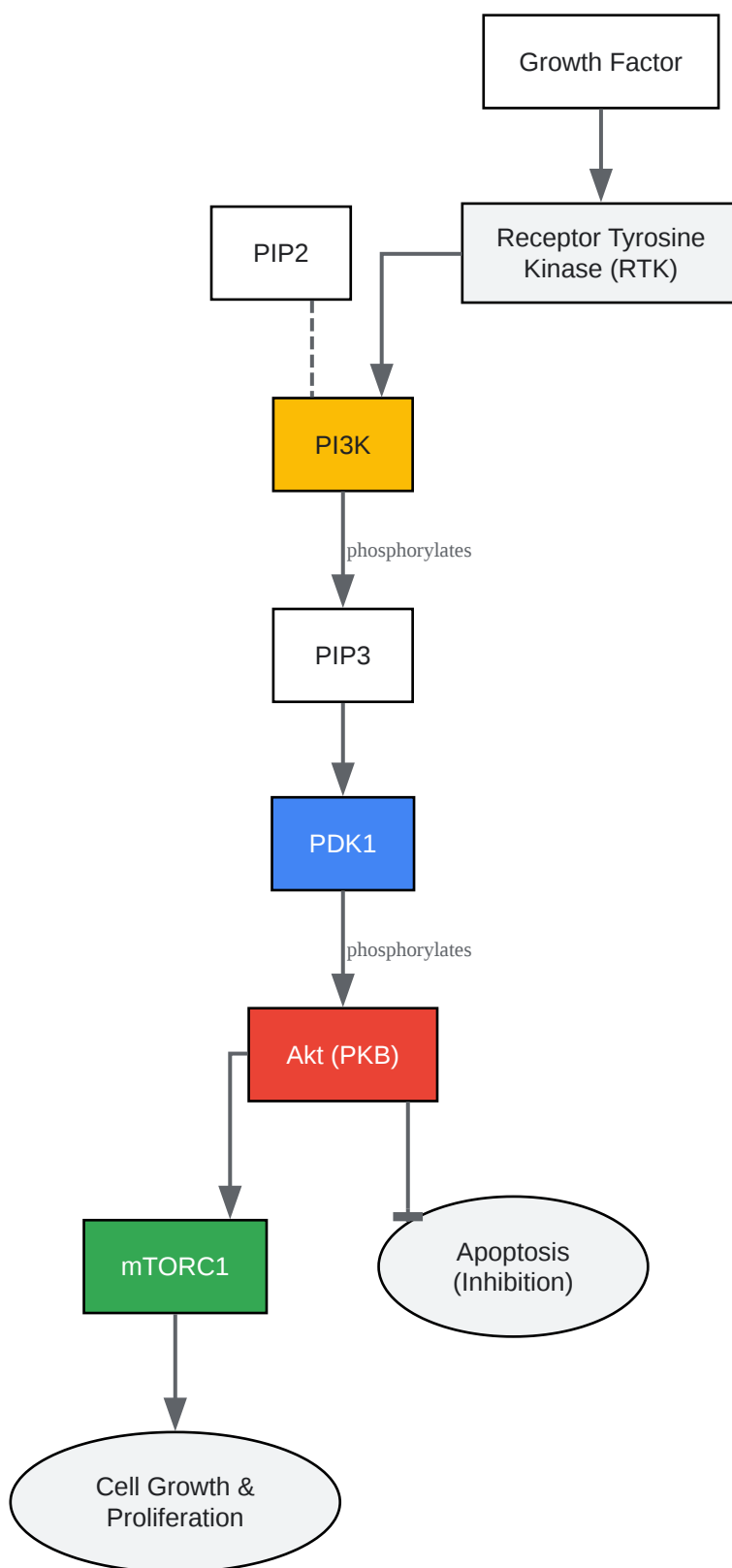
**AKTide-2T** is a well-characterized peptide with defined biochemical and physical properties. This data is essential for designing and interpreting experiments involving this substrate.

Property	Value	Reference
Peptide Sequence	Ala-Arg-Lys-Arg-Glu-Arg-Thr-Tyr-Ser-Phe-Gly-His-His-Ala	[2]
Molecular Formula	C <sub>74</sub> H <sub>114</sub> N <sub>28</sub> O <sub>20</sub>	
Molecular Weight	1715.89 g/mol	
CAS Number	324029-01-8	
Phosphorylation Site	Serine	[4]
Kinetic Constant (Km)	3.9 μM (for phosphorylation by Akt)	[3]
Inhibition Constant (Ki)	12 μM (for competitive inhibition of histone H2B phosphorylation)	[3][4]
Inhibition Constant (Ki)	12 nM (for competitive inhibition of histone H2B phosphorylation)	[1][2]
Solubility	Soluble to 1 mg/ml in water	
Storage	Desiccate at -20°C. Following reconstitution, aliquot and freeze. Stock solutions are stable for up to 3 months at -20°C.	[3]

Note on Ki discrepancy: There are conflicting reports on the inhibition constant (Ki), with some sources stating 12  $\mu$ M and others 12 nM. Researchers should be aware of this discrepancy and may need to empirically determine the Ki under their specific experimental conditions.

## Signaling Pathway

**AKTide-2T** is utilized to probe the activity of Akt, a central node in the PI3K/Akt signaling pathway. The following diagram illustrates a simplified representation of this pathway, highlighting the role of Akt.



[Click to download full resolution via product page](#)

Caption: Simplified PI3K/Akt signaling pathway.

## Experimental Protocols

**AKTide-2T** is primarily used in in vitro kinase assays to measure the enzymatic activity of Akt. A common method involves the use of radiolabeled ATP.

### In Vitro Akt Kinase Assay using $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$

This protocol is adapted from methodologies described in the literature.[\[3\]](#)

Materials:

- Purified, active Akt enzyme
- **AKTide-2T** peptide
- $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$
- Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM  $\text{MgCl}_2$ , 10 mM DTT, 0.5 mM EGTA)
- Unlabeled ATP (100  $\mu\text{M}$  stock)
- Stop solution (e.g., 8 N HCl with 1 mM ATP)
- P81 phosphocellulose paper
- 0.5% Phosphoric acid
- Scintillation counter and vials
- Incubator or water bath at 25°C

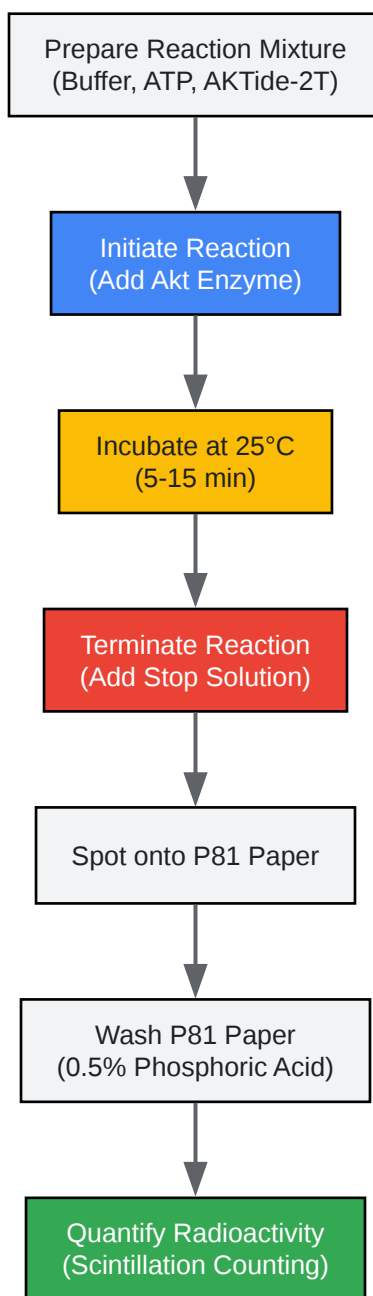
Procedure:

- Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 30  $\mu\text{l}$ ) containing:
  - 20 mM HEPES, pH 7.4

- 10 mM MgCl<sub>2</sub>
- 10 mM DTT
- 0.5 mM EGTA
- 100 μM ATP with 3 μCi of [γ-<sup>32</sup>P]-ATP
- 50 μM **AKTide-2T**
- Initiate the Reaction: Start the kinase reaction by adding 0.1 μg of purified active Akt to the reaction mixture.
- Incubation: Incubate the reaction at 25°C for a designated time period, typically between 5 to 15 minutes. The optimal incubation time may need to be determined empirically based on the activity of the enzyme.
- Terminate the Reaction: Stop the reaction by adding 10 μl of the stop solution.
- Spotting: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
- Washing: Wash the P81 paper four times with 0.5% phosphoric acid to remove unincorporated [γ-<sup>32</sup>P]-ATP.
- Quantification: Place the washed P81 paper in a scintillation vial and quantify the incorporated radioactivity using a scintillation counter.
- Controls: Run appropriate blank reactions concurrently. Blanks should contain all components except for the enzyme or the substrate to determine background radiation levels.

## Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro Akt kinase assay described above.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. AKTide-2T | 123900 [merckmillipore.com]
- 4. AKTide-2T | CRB1000598 | Biosynth [biosynth.com]
- 5. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse [unsw.edu.au]
- To cite this document: BenchChem. [AKTide-2T: A Comprehensive Technical Guide for Laboratory Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561564#what-is-aktide-2t-used-for-in-laboratory-research]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)